![molecular formula C17H20N4O2S B2909616 N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 871098-73-6](/img/structure/B2909616.png)
N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, commonly referred to as CCMS, is a sulfhydryl-containing derivative of the benzimidazole class of compounds. CCMS has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of CCMS is not fully understood, but studies suggest that it may act through multiple pathways. CCMS has been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells. Additionally, CCMS has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
CCMS has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor properties, CCMS has been shown to have anti-inflammatory and antiviral effects. CCMS has also been shown to modulate the immune system, with studies suggesting that it may enhance the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCMS for lab experiments is its potent antitumor activity. CCMS has been shown to be effective against a broad range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, CCMS also has some limitations for lab experiments. Its potency may make it difficult to use in vivo, and its mechanism of action is not fully understood, which may limit its utility in certain types of experiments.
Orientations Futures
There are many potential future directions for research on CCMS. One area of interest is the development of new derivatives of CCMS with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CCMS and its potential applications in various disease models. Finally, there is a need for more in vivo studies to determine the safety and efficacy of CCMS in animal models.
Méthodes De Synthèse
The synthesis of CCMS involves the reaction of 6-methoxy-2-aminobenzimidazole with N-(1-cyanocyclohexyl)chloroacetamide in the presence of a base. The resulting product is purified by column chromatography to obtain pure CCMS.
Applications De Recherche Scientifique
CCMS has been studied extensively for its potential applications in scientific research. One of the most significant areas of research involves the antitumor properties of CCMS. Studies have shown that CCMS can induce apoptosis in a range of cancer cell lines, including breast, lung, and colon cancer cells. CCMS has also been shown to inhibit the growth and metastasis of tumors in animal models.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-12-5-6-13-14(9-12)20-16(19-13)24-10-15(22)21-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEHBEPFNPTHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

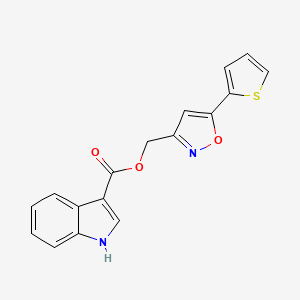
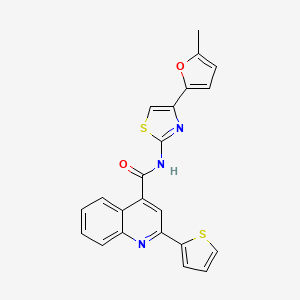
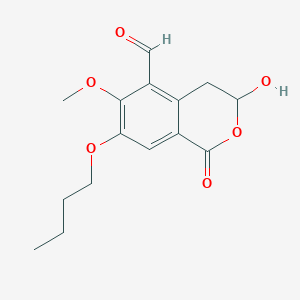
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2909540.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
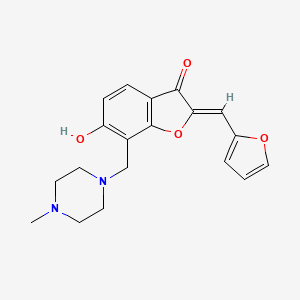

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2909544.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)
![2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide](/img/structure/B2909549.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)
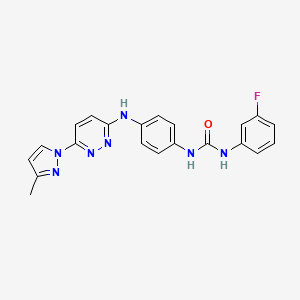
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)